molecular formula C5H8N6O3 B12588566 Acetamide,2-[[[(4-amino-1,2,5-oxadiazol-3-YL)iminomethyl]amino]oxy]-

Acetamide,2-[[[(4-amino-1,2,5-oxadiazol-3-YL)iminomethyl]amino]oxy]-

Cat. No.: B12588566
M. Wt: 200.16 g/mol
InChI Key: WUOBTSLVJYFPPB-UHFFFAOYSA-N
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Description

Acetamide,2-[[[(4-amino-1,2,5-oxadiazol-3-YL)iminomethyl]amino]oxy]- is a heterocyclic compound that contains an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide,2-[[[(4-amino-1,2,5-oxadiazol-3-YL)iminomethyl]amino]oxy]- typically involves the reaction of 4-amino-1,2,5-oxadiazole-3-carboximidamide with acetamide under high-temperature conditions. The reaction is carried out at approximately 180°C to ensure the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis process can be scaled up by optimizing reaction conditions and using appropriate catalysts to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

Acetamide,2-[[[(4-amino-1,2,5-oxadiazol-3-YL)iminomethyl]amino]oxy]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: New compounds with substituted functional groups.

Scientific Research Applications

Acetamide,2-[[[(4-amino-1,2,5-oxadiazol-3-YL)iminomethyl]amino]oxy]- has several scientific research applications:

Mechanism of Action

The mechanism of action of Acetamide,2-[[[(4-amino-1,2,5-oxadiazol-3-YL)iminomethyl]amino]oxy]- involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds, ionic bonds, and π-π stacking interactions, which contribute to its stability and reactivity . These interactions enable the compound to exert its effects in various chemical and biological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetamide,2-[[[(4-amino-1,2,5-oxadiazol-3-YL)iminomethyl]amino]oxy]- is unique due to its specific oxadiazole ring structure and the presence of both amino and iminomethyl groups. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in scientific research and industry.

Properties

Molecular Formula

C5H8N6O3

Molecular Weight

200.16 g/mol

IUPAC Name

2-[(4-amino-1,2,5-oxadiazol-3-yl)iminomethylamino]oxyacetamide

InChI

InChI=1S/C5H8N6O3/c6-3(12)1-13-9-2-8-5-4(7)10-14-11-5/h2H,1H2,(H2,6,12)(H2,7,10)(H,8,9,11)

InChI Key

WUOBTSLVJYFPPB-UHFFFAOYSA-N

Canonical SMILES

C(C(=O)N)ONC=NC1=NON=C1N

Origin of Product

United States

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